Tetrahydrocurcumin
Overview
Description
Tetrahydrocurcumin (THC) is a major active metabolite of curcumin, which is extracted from the rhizomes of Curcuma longa (turmeric). Unlike curcumin, THC exhibits higher bioavailability and stability, making it an attractive compound for various applications .
Mechanism of Action
Target of Action
Tetrahydrocurcumin (THC) is a major active metabolite of curcumin . It has been found to interact with various molecular targets, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin . These targets play crucial roles in cellular processes such as inflammation, proliferation, and apoptosis .
Mode of Action
THC interacts with its targets to modulate their activity. For instance, it inhibits the expression of CYP1A1 and activation of the NF-κB pathway , thereby inhibiting the migration and invasion of cancer cells . It also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .
Biochemical Pathways
THC affects various biochemical pathways. It modulates signaling transduction pathways including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin . These pathways are involved in oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, programmed cell death, and immunity .
Pharmacokinetics
THC has higher bioavailability and stability than curcumin . The poor water solubility of thc can limit its application . To overcome this, researchers have developed novel water-soluble ester prodrugs of THC, which have shown improved solubility and bioavailability .
Result of Action
THC exerts anti-cancer effects through various mechanisms, including modulation of oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, programmed cell death, and immunity . It can effectively trigger apoptosis and inhibit the migration of cancer cells via the CYP1A1/NF-κB signaling pathway .
Action Environment
The action of THC can be influenced by environmental factors. For instance, the formulation of THC can affect its solubility and bioavailability . In addition, the tumor microenvironment can influence the efficacy of THC in inhibiting cancer cell proliferation and metastasis .
Biochemical Analysis
Biochemical Properties
Tetrahydrocurcumin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the expression of cyclooxygenase 2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes . It selectively inhibits proliferation and triggers apoptosis in breast cancer cells in a concentration- and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It can affect the cytochrome P450 (CYP450) enzyme metabolic pathway and inhibit the expression of CYP1A1 and activation of the NF-κB pathway . This leads to the inhibition of migration and invasion of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been shown to have good stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to exert significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan .
Metabolic Pathways
This compound is involved in various metabolic pathways . It modulates pathways including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes: THC can be synthesized from curcumin through hydrogenation. The reduction of curcumin using hydrogen gas in the presence of a suitable catalyst yields THC.
Reaction Conditions: The hydrogenation typically occurs under mild conditions (e.g., using a palladium or platinum catalyst) to ensure high yield and selectivity.
Industrial Production: While curcumin is widely used as a food spice and coloring agent, THC’s stability and bioavailability have led to its exploration in dietary supplements and pharmaceuticals.
Chemical Reactions Analysis
Reactivity: THC undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but THC itself remains stable.
Scientific Research Applications
Neurological Disorders: THC shows promise in neuroprotection, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease.
Metabolic Syndromes: It has antioxidant and anti-inflammatory properties, which could be relevant for metabolic disorders.
Cancer: Studies suggest anticancer effects of THC, although more research is needed.
Inflammation: THC’s anti-inflammatory activity may be useful in managing inflammatory diseases.
Comparison with Similar Compounds
Uniqueness: THC’s stability and bioavailability set it apart from curcumin.
Similar Compounds: Other curcuminoids (e.g., demethoxycurcumin, bisdemethoxycurcumin) share structural similarities but differ in bioactivity.
Properties
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTVHXHERHESKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865801 | |
Record name | Tetrahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36062-04-1 | |
Record name | Tetrahydrocurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36062-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDRODIFERULOYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U0645U03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 97 °C | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.